Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family It is characterized by its unique structure, which includes a quinoline core with two oxo groups and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6,8H,2-5H2,1H3 |
InChI Key |
URJFPXSMTBSCGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=C2C(=NC1=O)CCCC2=O |
Origin of Product |
United States |
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